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Compound of Interest

Compound Name: Euchrestaflavanone B

Cat. No.: B161673

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and
stereoisomerism of Euchrestaflavanone B, a prenylated flavanone with potential biological
significance. The information presented herein is intended to serve as a valuable resource for
researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure

Euchrestaflavanone B is a flavonoid belonging to the flavanone subclass, characterized by a
C6-C3-C6 skeleton. Its molecular formula, as documented in the PubChem database, is
C25H2806. The structure consists of a chromanone ring system (A and C rings) with a phenyl
group (B ring) attached at the 2-position. The molecule is further distinguished by the presence
of two prenyl (3-methyl-2-butenyl) groups and multiple hydroxyl substitutions, which contribute
to its chemical properties and potential biological activities.

Systematic Name: (2S)-5,7-Dihydroxy-2-(4-hydroxy-3-(3-hydroxy-3-methylbutyl)phenyl)-8-(3-
methylbut-2-en-1-yl)chroman-4-one

The precise connectivity and substitution pattern of Euchrestaflavanone B are crucial for
understanding its structure-activity relationship. The core flavanone structure is hydroxylated at
positions 5 and 7 of the A-ring. The B-ring is hydroxylated at the 4'-position and substituted with
a 3-hydroxy-3-methylbutyl group at the 3'-position. An additional prenyl group is attached to the
8-position of the A-ring.
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Stereoisomers of Euchrestaflavanone B

The chemical structure of Euchrestaflavanone B contains two chiral centers, leading to the
possibility of multiple stereoisomers.

e C2: The carbon at the 2-position of the C-ring is a stereocenter. In naturally occurring
flavanones, this center typically possesses the S-configuration.

e C3": The carbon atom in the 3-hydroxy-3-methylbutyl side chain, which bears the hydroxyl
group, is also a chiral center.

The presence of two stereocenters means that Euchrestaflavanone B can exist as a total of
22 = 4 possible stereoisomers. These are diastereomeric pairs of enantiomers.

The relationship between these sterecisomers can be visualized as follows:
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Stereoisomeric relationships of Euchrestaflavanone B.

The specific stereochemistry of the naturally occurring Euchrestaflavanone B would require
its isolation and characterization using techniques such as X-ray crystallography or chiral
chromatography in conjunction with spectroscopic methods.
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Quantitative Data Summary

Currently, there is a lack of publicly available, detailed quantitative experimental data for

Euchrestaflavanone B in the scientific literature. The table below is provided as a template for

researchers to populate as data becomes available through experimental work.

Property Value Method/Instrument  Reference
] 424.5 g/mol
Molecular Weight - -
(calculated)
Melting Point To be determined - -

Optical Rotation [a]D

To be determined

Polarimeter

UV-Vis Amax (nm)

To be determined

UV-Vis Spectrometer

1H NMR (ppm)

To be determined

NMR Spectrometer

13C NMR (ppm)

To be determined

NMR Spectrometer

Mass Spectrometry
(m/z)

To be determined

Mass Spectrometer

Experimental Protocols

Detailed experimental protocols for the isolation and structure elucidation of

Euchrestaflavanone B are not explicitly available in the current literature. However, a general

workflow for the isolation and characterization of flavanones from plant sources, such as

Euchresta japonica, can be outlined.
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General workflow for isolation and characterization.
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© 2025 BenchChem. All rights reserved. a4/7 Tech Support


https://www.benchchem.com/product/b161673?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b161673?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Preparation of Plant Material: The air-dried and powdered plant material (e.g., roots of
Euchresta species) is subjected to extraction.

» Solvent Extraction: The powdered material is extracted exhaustively with a suitable organic
solvent, such as methanol or ethanol, at room temperature. The solvent is then evaporated
under reduced pressure to yield a crude extract.

Isolation and Purification

o Solvent Partitioning: The crude extract is suspended in water and partitioned successively
with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to
fractionate the components based on their polarity.

e Column Chromatography: The ethyl acetate fraction, which is likely to contain the
flavanones, is subjected to column chromatography on silica gel. The column is eluted with a
gradient of solvents, typically a mixture of n-hexane and ethyl acetate or chloroform and
methanol, of increasing polarity.

o Gel Filtration: Fractions containing the target compound are further purified by gel filtration
chromatography on a Sephadex LH-20 column, using methanol as the eluent.

o Preparative High-Performance Liquid Chromatography (HPLC): Final purification of
Euchrestaflavanone B is achieved by preparative HPLC on a C18 column using a suitable
mobile phase, such as a gradient of methanol and water.

Structure Elucidation

e Spectroscopic Analysis: The structure of the purified compound is elucidated using a
combination of spectroscopic techniques:

o UV-Vis Spectroscopy: To determine the absorption maxima, which is characteristic of the
flavanone chromophore.

o Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-
ESI-MS) is used to determine the exact molecular weight and elemental composition.

o Nuclear Magnetic Resonance (NMR) Spectroscopy: 'H NMR, 13C NMR, and 2D NMR
(COSY, HSQC, HMBC) experiments are conducted to establish the complete proton and
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carbon framework and the connectivity of the molecule.

o Stereochemical Analysis:

[e]

Optical Rotation: The specific rotation is measured to determine the overall chirality of the
molecule.

o Circular Dichroism (CD) Spectroscopy: To help determine the absolute configuration at the
C2 stereocenter.

o Chiral HPLC: Separation of enantiomers or diastereomers can be achieved using a chiral
stationary phase.

o X-ray Crystallography: If suitable crystals can be obtained, single-crystal X-ray diffraction
provides unambiguous determination of the absolute stereochemistry.

Conclusion

Euchrestaflavanone B represents an interesting prenylated flavanone with a defined chemical
structure and the potential for stereoisomerism. This guide provides a foundational
understanding of its molecular architecture and a roadmap for its experimental investigation.
Further research is warranted to isolate and fully characterize all stereocisomers of
Euchrestaflavanone B, determine their specific biological activities, and elucidate their
mechanisms of action. Such studies will be instrumental in unlocking the full therapeutic
potential of this natural product.

¢ To cite this document: BenchChem. [Unveiling the Intricacies of Euchrestaflavanone B: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b161673#chemical-structure-and-stereocisomers-of-
euchrestaflavanone-b]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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